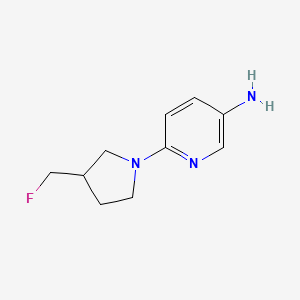

6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

Übersicht

Beschreibung

6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound with the molecular formula C10H14FN3 and a molecular weight of 195.24 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen

Pyrrole and Pyrrolidine Derivatives in Biological Molecules

Pyrrole and its derivatives, including pyrrolidines, play crucial roles in biology, serving as the fundamental structural units for vital molecules like heme and chlorophyll. The aromatic character and extensive electron delocalization contribute to their stability and reactivity, making them valuable in synthetic chemistry for developing pharmaceuticals, conducting polymers, and more. These compounds are synthesized through various reactions, demonstrating their versatility in creating functionalized derivatives with applications in solvents, dyes, and as intermediates in further chemical syntheses (Anderson & Liu, 2000).

Antibacterial Applications

Research into pyrrolidinyl-pyridine analogues has highlighted their potential as antibacterial agents. For example, certain derivatives have been found to exhibit significant antibacterial activity, surpassing standard drugs like enoxacin in efficacy. These findings underline the promise of pyrrolidinyl-pyridine compounds in developing new antimicrobials, pointing to a broad application spectrum in pharmaceutical research (Egawa et al., 1984).

Melanin-Concentrating Hormone Receptor-1 Antagonists

Compounds based on the 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine structure have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). These derivatives show promise in treating obesity and related metabolic disorders, highlighting the therapeutic potential of fluoro-substituted pyrrolidinyl-pyridines in neuroscience and endocrinology (Huang et al., 2005).

Transdermal Permeation Enhancers

Esters and amides of hexanoic acid substituted with a tertiary amino group, including pyrrolidinyl derivatives, have shown activity as transdermal permeation enhancers. This application is particularly relevant in pharmaceutical formulations, where enhancing skin permeation of drugs can significantly improve therapeutic efficacy (Farsa et al., 2010).

Fluorous Ionic Liquids

The synthesis of fluorous ionic liquids incorporating pyrrolidinium and piperidinium, with perfluoroalkyl groups, represents a novel class of materials with potential applications in green chemistry and industrial processes. These substances combine the unique properties of ionic liquids with the low reactivity and high stability of fluorous compounds, making them suitable for a variety of chemical reactions and separations (Honda et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibit pathways such as flt3-itd and bcr-abl .

Mode of Action

It is suggested that it may mediate apoptosis in cells by inhibiting flt3 and bcr-abl pathways and other potential targets .

Biochemical Pathways

It is suggested that it may affect the flt3-itd and bcr-abl pathways .

Pharmacokinetics

It is suggested that it has suitable physicochemical properties and in vivo pharmacokinetics .

Result of Action

Biochemische Analyse

Biochemical Properties

6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . Additionally, the fluoromethyl group can enhance the binding affinity of the compound to its targets by forming strong dipole-dipole interactions . These interactions can lead to changes in the enzymatic activity and overall biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . By altering the phosphorylation status of key signaling proteins, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its pyrrolidine and pyridine rings . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the target. For instance, the compound may inhibit a kinase by occupying its ATP-binding site, preventing phosphorylation of downstream targets . Additionally, the fluoromethyl group can enhance the stability of the compound-enzyme complex, leading to prolonged effects on enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes can affect the overall efficacy and duration of the compound’s effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including hydroxylation, dealkylation, and conjugation with glucuronic acid . These metabolic pathways lead to the formation of various metabolites, which can influence the compound’s overall biological activity and toxicity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its bioavailability and distribution . Additionally, binding proteins in the blood and tissues can affect the compound’s localization and accumulation in specific organs . These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, targeting signals can direct the compound to other organelles, affecting their function and overall cellular metabolism .

Eigenschaften

IUPAC Name |

6-[3-(fluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-5-8-3-4-14(7-8)10-2-1-9(12)6-13-10/h1-2,6,8H,3-5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKUUSJOVXLONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

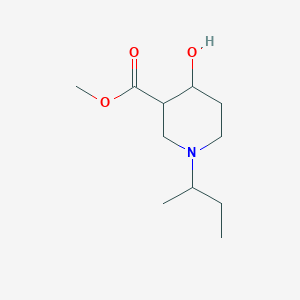

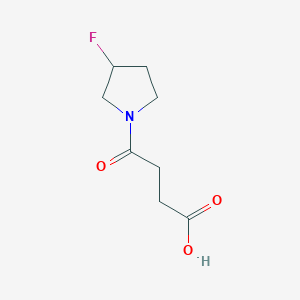

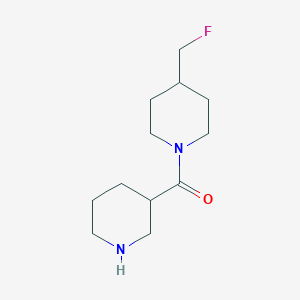

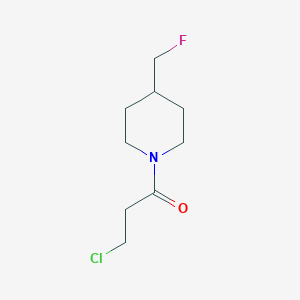

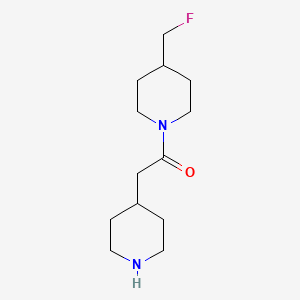

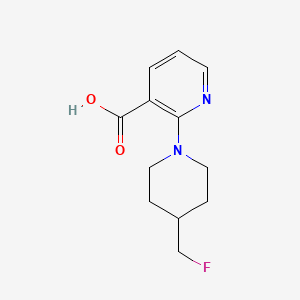

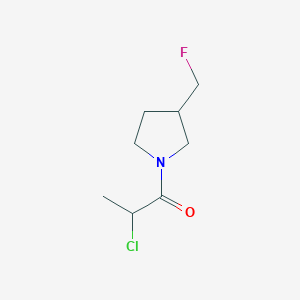

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)

![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)